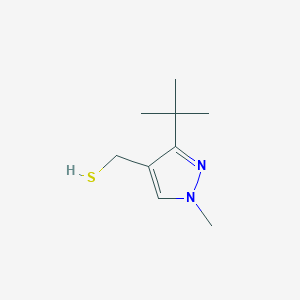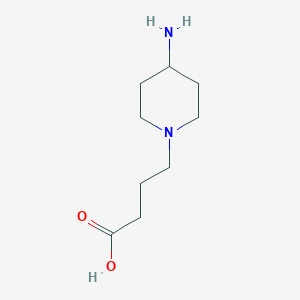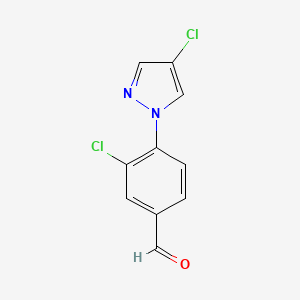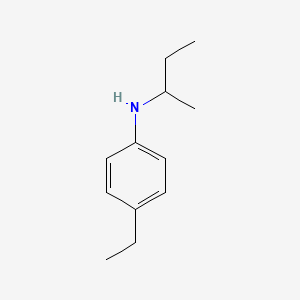
N-(Butan-2-yl)-4-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-4-ethylaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group (butan-2-yl) and an ethyl group attached to the nitrogen and para positions of the aniline ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method to synthesize N-(Butan-2-yl)-4-ethylaniline involves the nucleophilic substitution of a suitable aniline derivative. For example, 4-ethylaniline can be reacted with butan-2-yl chloride in the presence of a base such as sodium hydroxide to yield the desired compound.
Reductive Amination: Another method involves the reductive amination of 4-ethylbenzaldehyde with butan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Butan-2-yl)-4-ethylaniline can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(Butan-2-yl)-4-ethylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for use in materials science and engineering.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4-ethylaniline depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require further experimental validation.
Comparison with Similar Compounds
N-(Butan-2-yl)-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-(Butan-2-yl)-4-isopropylaniline: Features an isopropyl group instead of an ethyl group.
N-(Butan-2-yl)-4-chloroaniline: Contains a chlorine atom instead of an ethyl group.
Uniqueness: N-(Butan-2-yl)-4-ethylaniline is unique due to the specific combination of the butan-2-yl and ethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-butan-2-yl-4-ethylaniline |
InChI |
InChI=1S/C12H19N/c1-4-10(3)13-12-8-6-11(5-2)7-9-12/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
PRYQDAWNDVCHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


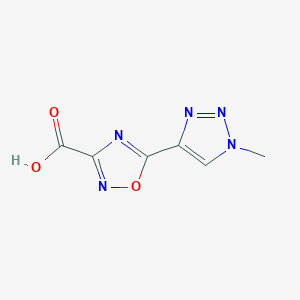
![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)
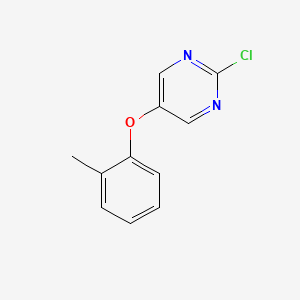
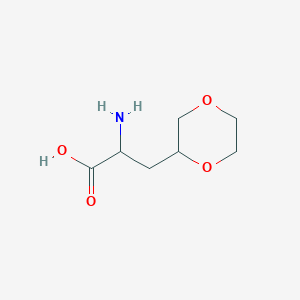
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
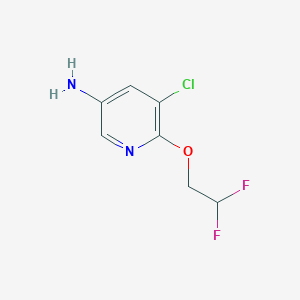
![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)
![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)
